3-Fluoro-2-iodo-4-nitrophenol
Description
3-Fluoro-2-iodo-4-nitrophenol is a halogenated nitrophenol derivative characterized by a phenol ring substituted with fluorine (position 3), iodine (position 2), and a nitro group (position 4). This compound’s structure combines electron-withdrawing groups (nitro, fluorine) and a heavy halogen (iodine), which influence its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
Molecular Formula |
C6H3FINO3 |
|---|---|
Molecular Weight |
283.00 g/mol |
IUPAC Name |
3-fluoro-2-iodo-4-nitrophenol |
InChI |
InChI=1S/C6H3FINO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H |
InChI Key |
VAURZJCQPPHGNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodo-4-nitrophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-fluorophenol to introduce the nitro group, followed by iodination to attach the iodine atom. The reaction conditions for nitration often include the use of concentrated nitric acid and a non-aqueous organic solvent like dichloromethane at low temperatures (0-15°C) to control the reaction rate and yield . The iodination step can be carried out using iodine and a suitable oxidizing agent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-iodo-4-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like nitro and iodine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenol group can be oxidized to quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
NAS: Substituted phenols or anilines depending on the nucleophile used.
Reduction: 3-Fluoro-2-iodo-4-aminophenol.
Oxidation: 3-Fluoro-2-iodo-4-nitroquinone.
Scientific Research Applications
3-Fluoro-2-iodo-4-nitrophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its unique functional groups that can interact with biological targets.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as fluorescence or enhanced stability.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodo-4-nitrophenol in biological systems involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine and fluorine atoms can form halogen bonds with proteins and other biomolecules, affecting their function and activity. The phenol group can undergo hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of 3-fluoro-2-iodo-4-nitrophenol and its closest analogs, inferred from available
Key Observations:
Substituent Effects on Acidity: The nitro group at position 4 in this compound increases acidity compared to non-nitrated analogs. For example, 4-fluoro-2-nitrophenol (pKa ~5.2) is significantly more acidic than phenol (pKa ~10) due to electron-withdrawing effects .
Thermal Stability: 3-Fluoro-4-nitrophenol (mp 93–95°C) has a higher melting point than 4-fluoro-2-nitrophenol (mp 75–77°C), suggesting that substituent positioning impacts crystal packing. The bulky iodine in this compound likely lowers its melting point relative to non-iodinated analogs .
Reactivity: Iodo-substituted compounds (e.g., 4-fluoro-2-iodoaniline) are often used in cross-coupling reactions (e.g., Suzuki-Miyaura). The iodine in this compound may similarly enable catalytic transformations . Fluorine and nitro groups direct electrophilic substitution to specific ring positions, influencing regioselectivity in further functionalization .
Notes and Limitations
- Data Gaps: Direct experimental data for this compound (e.g., NMR, HPLC purity) are absent in the reviewed literature. Properties are inferred from analogs.
- Assumptions : Molecular weight and reactivity trends are calculated based on atomic contributions and substituent effects.
- Research Directions : Further studies should prioritize synthesis, crystallography, and catalytic applications to validate hypotheses.
Biological Activity
3-Fluoro-2-iodo-4-nitrophenol is a compound of interest in medicinal chemistry and biological research due to its unique functional groups and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorine atom, an iodine atom, and a nitro group attached to a phenolic ring, which contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups:
- Nitro Group : This group can participate in redox reactions, potentially acting as an electron acceptor or donor, which may influence cellular signaling pathways.
- Halogen Atoms (Fluorine and Iodine) : These atoms can form halogen bonds with proteins and nucleic acids, altering their structure and function. Such interactions may lead to changes in enzymatic activity or gene expression.
- Phenolic Group : The hydroxyl group can engage in hydrogen bonding, enhancing the compound's solubility and reactivity with biological macromolecules.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from this structure have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. One derivative demonstrated an MIC of 4 μg/mL against both wild-type and rifampin-resistant strains of M. tuberculosis . This suggests that modifications of the parent compound could lead to effective antitubercular agents.
Toxicological Studies
Toxicological evaluations have revealed that this compound may have adverse effects on aquatic organisms. For example, studies on fish exposed to nitrophenol derivatives indicated symptoms consistent with hypoxia, such as gill edema and mucus accumulation, suggesting respiratory distress . Such findings highlight the need for careful consideration of environmental impacts when evaluating the biological activity of this compound.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available precursors through nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups (like nitro) enhances the electrophilicity of the aromatic ring, facilitating further functionalization .
Table: Synthesis Pathways
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | Fluorinated phenol + Iodine source | 3-Fluoro-2-iodophenol |
| 2 | Nitration | 3-Fluoro-2-iodophenol + Nitric acid | This compound |
Case Studies
- Antimycobacterial Activity : A study synthesized a series of derivatives based on this compound and evaluated their activity against M. tuberculosis. The most active derivative showed promising results, indicating potential for further development as a therapeutic agent .
- Environmental Impact : Research into the ecological effects of nitrophenols has shown that exposure can lead to significant physiological changes in aquatic species, raising concerns about their use in agricultural applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
